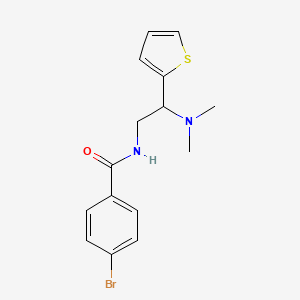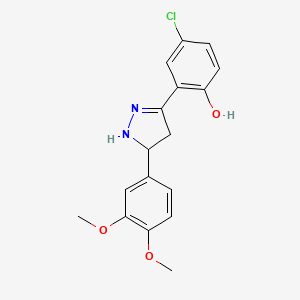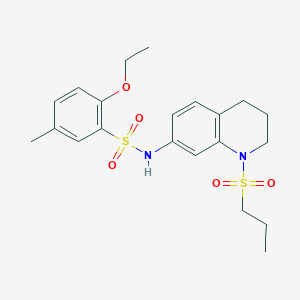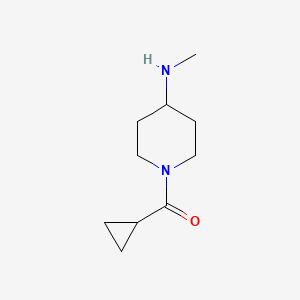![molecular formula C15H14Cl2N2O4S B2847333 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338406-03-4](/img/structure/B2847333.png)
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical compound. Detailed information about this compound including its characteristics, safety, usage, and more can be found in various resources .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides was synthesized for their anti-inflammatory activity by the condensation of corresponding hydrazide and aromatic aldehydes .Chemical Reactions Analysis
The chemical reactions involving “4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” are not explicitly mentioned in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate” such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found in various resources .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate”, also known as “[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate”, focusing on six unique applications:
Pharmaceutical Research
This compound is often studied for its potential therapeutic properties. Researchers investigate its efficacy and safety as a drug candidate for various diseases, including cancer and inflammatory conditions. Its unique chemical structure allows it to interact with specific biological targets, making it a promising candidate for drug development .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as an intermediate in the production of more complex molecules. Its reactivity and stability make it a valuable building block for synthesizing other chemical entities. Researchers explore its use in creating new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Material Science
The compound’s properties are also of interest in material science. It can be used to develop new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties. Studies focus on incorporating this compound into polymers or composites to create advanced materials for various industrial applications .
Environmental Chemistry
Researchers in environmental chemistry study this compound to understand its behavior and impact in the environment. They investigate its degradation pathways, persistence, and potential toxicity to assess its environmental footprint. This information is crucial for developing strategies to mitigate its impact and ensure safe handling and disposal .
Analytical Chemistry
In analytical chemistry, this compound is used as a reference standard or a reagent in various analytical techniques. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods. Researchers utilize it to ensure the accuracy and reliability of their analytical results .
Biochemical Research
Biochemists study this compound to understand its interactions with biological molecules. They explore its binding affinity to proteins, enzymes, and receptors to elucidate its mechanism of action. This research provides insights into its potential as a therapeutic agent and helps in designing more effective drugs .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase .
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting cyclooxygenase enzymes, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s anti-inflammatory activity suggests that it may reduce inflammation at the molecular and cellular levels. This could involve a decrease in the production of inflammatory mediators, a reduction in immune cell recruitment, or other mechanisms .
Propriétés
IUPAC Name |
[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYHTAQNIREQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}propanoic acid](/img/structure/B2847251.png)
![2-fluoro-N-[3-(morpholine-4-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2847252.png)






![3-[[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2847263.png)
![[4-(Trifluoromethyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B2847266.png)
![(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2847268.png)
![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)
